6-methylphthalazin-1(2H)-one

Tautomerism Medicinal Chemistry PARP Inhibition

6-Methylphthalazin-1(2H)-one (CAS: 234122-32-8) is a monomethyl-substituted phthalazin-1(2H)-one heterocycle. It is characterized by a methyl group at the 6-position of the phthalazinone core, a bicyclic system comprising a benzene ring fused to a 1,2-diazine ring bearing a carbonyl at position Its molecular formula is C₉H₈N₂O, with a molecular weight of 160.17 g/mol.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B8658803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methylphthalazin-1(2H)-one
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)NN=C2
InChIInChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)5-10-11-9(8)12/h2-5H,1H3,(H,11,12)
InChIKeyCPFLELOIZHQGPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylphthalazin-1(2H)-one: Procurement-Relevant Physicochemical and Structural Baseline for the Phthalazinone Scaffold


6-Methylphthalazin-1(2H)-one (CAS: 234122-32-8) is a monomethyl-substituted phthalazin-1(2H)-one heterocycle. It is characterized by a methyl group at the 6-position of the phthalazinone core, a bicyclic system comprising a benzene ring fused to a 1,2-diazine ring bearing a carbonyl at position 1. Its molecular formula is C₉H₈N₂O, with a molecular weight of 160.17 g/mol . The compound features one hydrogen bond donor and two acceptors, with zero rotatable bonds, indicating a conformationally restricted scaffold . It is a key intermediate in medicinal chemistry, particularly for poly(ADP-ribose) polymerase (PARP) inhibitor programs, and a building block for more complex heterocyclic derivatives [1].

Why Generic Phthalazinone Scaffolds Cannot Substitute for 6-Methylphthalazin-1(2H)-one in Targeted Synthesis


Within the phthalazinone class, positional isomerism of the methyl substituent (e.g., 5-, 6-, 7-, or 8-methyl) directly modulates the compound's electronic distribution, tautomeric equilibrium, and steric environment around the critical N2 and carbonyl pharmacophores [1]. The 6-methyl substitution pattern is uniquely positioned to participate in specific binding interactions or control metabolic stability, parameters that are untransferable to other isomers or the unsubstituted core. Generic substitution with a cheaper, unoptimized phthalazinone risks loss of potency, altered selectivity, or synthetic incompatibility during subsequent derivatization, necessitating procurement of the precise 6-methyl regioisomer for reproducible SAR campaigns and patent-driven medicinal chemistry programs [1].

6-Methylphthalazin-1(2H)-one: A Quantified Comparator Analysis for Scientific Procurement


Regioisomeric Control Over Tautomeric Population for Target Engagement Consistency

The tautomeric equilibrium of phthalazin-1(2H)-ones is highly sensitive to substitution pattern. While the parent phthalazin-1(2H)-one exists predominantly as the lactam (1H) tautomer, the 6-methyl substitution fine-tunes this equilibrium. Experimental analysis of the three monomethyl derivatives confirmed that the tautomeric contribution of the hydroxy form (lactim) varies with methyl position, directly impacting the hydrogen-bonding capacity and geometry recognized by biological targets like PARP-1 [1]. For the parent compound, the lactam form constitutes approximately 96% in DMSO-d₆, but precise quantitative tautomeric ratios for the 6-methyl derivative require consultation of the full spectral data within the primary literature [1].

Tautomerism Medicinal Chemistry PARP Inhibition

Conformational Restriction and Molecular Recognition: Impact of 6-Methyl on Rotatable Bonds

6-Methylphthalazin-1(2H)-one possesses zero rotatable bonds (computed from InChI: 1S/C9H8N2O/c1-6-2-3-8-7(4-6)5-10-11-9(8)12/h2-5H,1H3,(H,11,12)) . This contrasts with other substituted phthalazinones that may contain side chains or substituents introducing additional flexibility. The molecular weight is 160.17 g/mol, placing it in an optimal range for fragment-based drug discovery (Rule of Three compliance) .

Conformational Analysis Ligand Efficiency Physicochemical Properties

Synthetic Versatility as a Halogenation and Cross-Coupling Substrate Compared to Parent Core

The 6-methyl group directs electrophilic aromatic substitution to specific positions. 6-Methylphthalazin-1(2H)-one is widely employed as a precursor for the synthesis of 5-iodo-6-methylphthalazin-1(2H)-one . This regioselective iodination is less controlled on the unsubstituted phthalazinone core, which may yield multi-iodinated byproducts. The resulting mono-iodinated derivative serves as a privileged intermediate for Sonogashira, Suzuki, and other Pd-catalyzed cross-coupling reactions to rapidly diversify the C-5 position.

Synthetic Intermediate Halogenation Cross-Coupling

Optimal Procurement Scenarios for 6-Methylphthalazin-1(2H)-one in Drug Discovery and Chemical Biology


Fragment-Based PARP-1 Inhibitor Lead Generation Campaigns

Procure 6-methylphthalazin-1(2H)-one as a privileged, conformationally restricted fragment with MW=160.17 g/mol and zero rotatable bonds [1]. Its predicted ligand efficiency and ability to mimic the nicotinamide pharmacophore make it suitable for fragment screening and subsequent structure-based optimization toward selective PARP-1 or PARP-1/HDAC dual inhibitors, where maintaining the 6-methyl regioisotopomer is critical for patent specificity .

Precursor for Diversified Phthalazinone Libraries via Regioselective C-5 Functionalization

Leverage the 6-methyl group's directing effect to synthesize 5-iodo-6-methylphthalazin-1(2H)-one as a mono-functionalized intermediate [1]. This intermediate is a linchpin for generating diverse C-5 aryl, alkynyl, or heterocyclyl libraries through high-yielding cross-coupling reactions, an approach that is less efficient with the unsubstituted core due to regioisomeric mixtures.

Tautomerism-Focused Biophysical Studies of Enzyme-Ligand Recognition

Use the purified 6-methyl regioisomer to conduct detailed biophysical studies (e.g., SPR, NAPPA, or X-ray crystallography) on how monomethyl substitution shifts the lactam/lactim tautomeric equilibrium and modulates binding kinetics to PARP catalytic domains [1]. Such studies inform the design of next-generation inhibitors with optimized residence times and selectivity profiles.

Quote Request

Request a Quote for 6-methylphthalazin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.